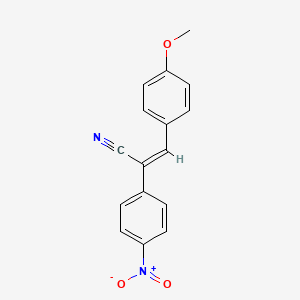

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Description

(Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a (Z)-configured double bond linking two aromatic substituents: a 4-methoxyphenyl (electron-donating) group and a 4-nitrophenyl (electron-withdrawing) group. The nitrile (-CN) moiety at the β-position enhances the compound’s electrophilicity, making it a candidate for studying electronic conjugation, molecular packing, and bioactivity.

Properties

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBBWHCHJAMHGD-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-07-6 | |

| Record name | 4-METHOXY-ALPHA-(4-NITROPHENYL)CINNAMONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structure is compared to five analogs (Table 1), highlighting substituent effects on properties:

Table 1: Structural and Electronic Properties of Selected Acrylonitrile Derivatives

Key Findings:

- Electronic Effects: The target’s 4-NO2 group (strong EWG) and 4-OCH3 (moderate EDG) create a polarized electronic environment, likely enhancing intramolecular charge transfer compared to analogs with weaker EWGs (e.g., Cl in ) or bulkier EDGs (e.g., diphenylamino in ).

- Solid-State Interactions: Compounds with diphenylamino or naphthyl groups exhibit stronger π-π stacking due to extended aromatic systems . The target’s nitro group may instead promote dipole-dipole interactions or hydrogen bonding, though crystallographic data are unavailable.

- The target’s gap is likely smaller due to stronger polarization .

Q & A

Q. How can the synthesis of (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile be optimized for reproducibility and yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes and nitrile precursors. Key variables include:

- Solvent selection : Ethanol or methanol are preferred for their polarity and ability to stabilize intermediates .

- Catalyst choice : Bases like NaOH or K2CO3 enhance reaction rates by deprotonating intermediates .

- Temperature control : Reactions are often conducted at reflux (70–80°C) to balance kinetic energy and side-product suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group deshields adjacent protons to δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and packing interactions. SHELXL refinement is critical for validating bond lengths/angles .

Q. How do electronic effects of substituents (methoxy, nitro) influence the compound’s stability and reactivity?

- Methodological Answer :

- Nitro group : Strong electron-withdrawing effect stabilizes the nitrile group but may reduce solubility in polar solvents .

- Methoxy group : Electron-donating resonance enhances aromatic conjugation, potentially increasing photostability .

- Experimental validation : UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify electronic interactions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data (e.g., crystallographic vs. spectroscopic bond lengths)?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed bond lengths (e.g., C≡N, C=C) with X-ray data to identify systematic errors. Software like Gaussian or ORCA is used .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O) to explain packing anomalies in crystallography .

- Validation metrics : Use R-factors and residual electron density maps from SHELXL to assess data quality .

Q. What strategies mitigate challenges in resolving racemic mixtures or stereochemical ambiguities?

- Methodological Answer :

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

- Flack parameter analysis : In X-ray studies, refine Flack parameters to confirm absolute configuration .

- Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated spectra for stereochemical validation .

Q. How can structure-activity relationships (SAR) be systematically explored for biological applications?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace nitro with cyano) and compare bioactivity profiles .

- Docking simulations : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinases, antimicrobial targets) .

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model organisms .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response studies : Establish EC50/IC50 values to differentiate therapeutic vs. toxic thresholds .

- Mechanistic studies : Use fluorescence microscopy (membrane permeability assays) or flow cytometry (apoptosis markers) to clarify modes of action .

- Batch variability checks : Ensure consistent purity (>95% by HPLC) and solvent residue elimination (TGA/MS analysis) .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| IR | 2200 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C) | |

| <sup>1</sup>H NMR | δ 8.2–8.5 ppm (nitroaryl), δ 3.8 ppm (OCH3) | |

| X-ray | Bond length: C≡N (1.14–1.16 Å), C=C (1.33–1.35 Å) |

Q. Table 2. Synthesis Optimization Variables

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Higher polarity, better dissolution |

| Catalyst | K2CO3 | Faster deprotonation |

| Reaction Time | 6–8 hours | Minimizes side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.